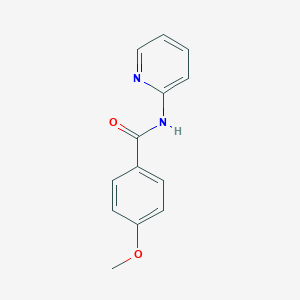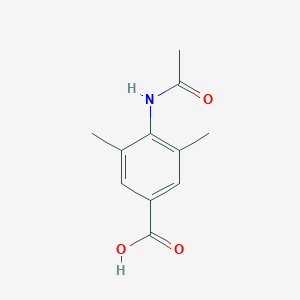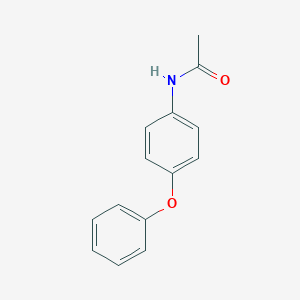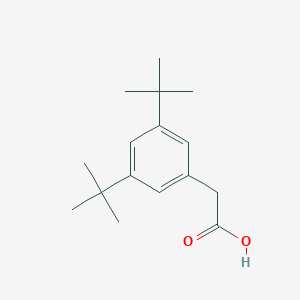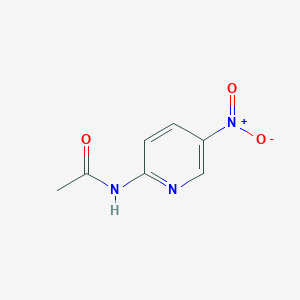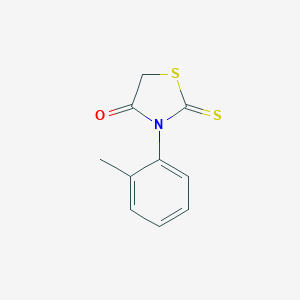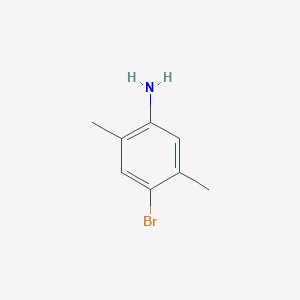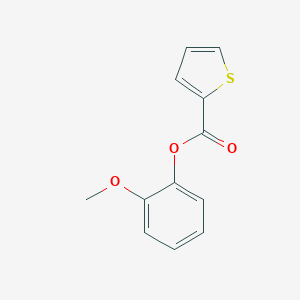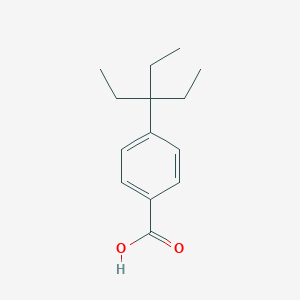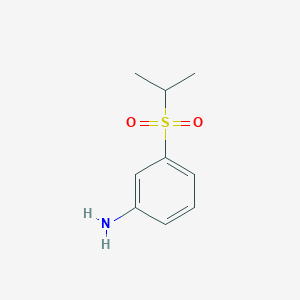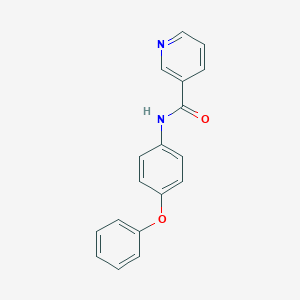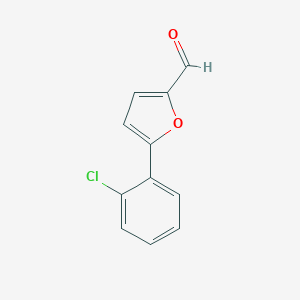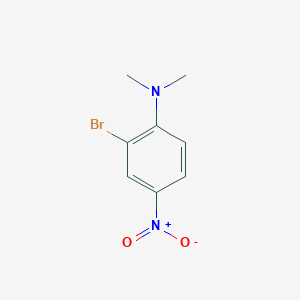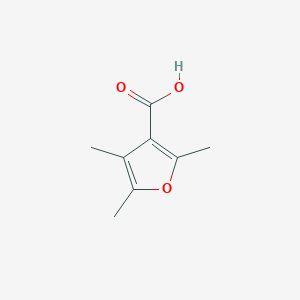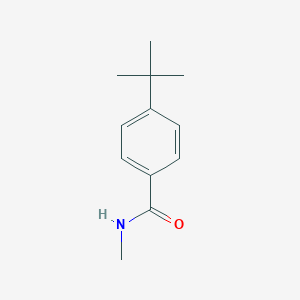
4-tert-butyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-methylbenzamide, also known as 4-TMB, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. 4-TMB has many applications in biochemistry and molecular biology research, including as a protease inhibitor and as a substrate for enzyme assays. In
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-methylbenzamide as a protease inhibitor involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This bond prevents the enzyme from binding to its substrate and carrying out its normal function. As a substrate for enzyme assays, 4-tert-butyl-N-methylbenzamide is cleaved by the enzyme of interest, resulting in a change in absorbance or fluorescence that can be measured.
Biochemische Und Physiologische Effekte
4-tert-butyl-N-methylbenzamide has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. However, in vitro studies have shown that 4-tert-butyl-N-methylbenzamide can inhibit the activity of certain enzymes, which may have implications for drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-N-methylbenzamide in lab experiments include its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize. However, one limitation of using 4-tert-butyl-N-methylbenzamide is that it is not water-soluble, which may make it difficult to use in aqueous assays. In addition, 4-tert-butyl-N-methylbenzamide may not be effective against all types of proteases, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-tert-butyl-N-methylbenzamide. One area of interest is the development of new protease inhibitors based on the structure of 4-tert-butyl-N-methylbenzamide. Researchers may also investigate the use of 4-tert-butyl-N-methylbenzamide as a substrate for enzyme assays in new applications. In addition, 4-tert-butyl-N-methylbenzamide may be used in drug discovery and development to identify potential new drug targets. Finally, researchers may investigate the use of 4-tert-butyl-N-methylbenzamide in combination with other compounds to enhance its effectiveness as a protease inhibitor.
Synthesemethoden
The synthesis of 4-tert-butyl-N-methylbenzamide involves the reaction of N-methylbenzamide with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-methylbenzamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and elastase. In addition, 4-tert-butyl-N-methylbenzamide is also used as a substrate for enzyme assays. Its structure allows for the detection of enzyme activity through changes in absorbance or fluorescence.
Eigenschaften
CAS-Nummer |
60028-84-4 |
|---|---|
Produktname |
4-tert-butyl-N-methylbenzamide |
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-tert-butyl-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h5-8H,1-4H3,(H,13,14) |
InChI-Schlüssel |
OECILUPKKJOWJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



